molecular formula C10H22Cl2N2 B1474175 (1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2098087-89-7

(1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B1474175
CAS No.: 2098087-89-7
M. Wt: 241.2 g/mol
InChI Key: STAMSJZMIZNACX-UHFFFAOYSA-N
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Description

(1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmaceutical compounds. Its structure incorporates a pyrrolidine ring, a nitrogen-containing heterocycle that is a fundamental component in a vast number of biologically active molecules and approved drugs . The pyrrolidine scaffold is prized for its ability to contribute to molecular stereochemistry and three-dimensional structure, often enhancing a compound's binding affinity to biological targets . The cyclopentyl and methanamine functional groups attached to the core pyrrolidine ring offer versatile sites for further chemical modification, allowing researchers to fine-tune the molecule's physicochemical properties and pharmacokinetic profile. This makes it a valuable precursor for constructing compound libraries aimed at screening for new biological activities. While specific mechanistic studies on this exact compound may be limited, analogous pyrrolidine-containing structures are frequently explored in central nervous system (CNS) drug development. Research into related compounds highlights the importance of such scaffolds in creating ligands for various neuroreceptors . Furthermore, pyrrolidine derivatives serve as key intermediates in the stereoselective synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, from anti-infectives to metabolic diseases . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-cyclopentylpyrrolidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-8-10-6-3-7-12(10)9-4-1-2-5-9;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAMSJZMIZNACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H18_{18}N2_2·2HCl
  • CAS Number : 2098126-69-1

The compound features a cyclopentyl group attached to a pyrrolidine ring, which is further linked to a methanamine moiety. This unique structure is thought to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate the activity of specific receptors involved in neurotransmission, potentially affecting pathways related to mood regulation and cognitive function.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

  • Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety.
  • Antioxidant Properties : Some studies have indicated that this compound may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress-related damage.
  • Antinociceptive Effects : Preliminary animal studies have shown that this compound can reduce pain responses, indicating potential use as an analgesic agent.

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeFindings
Receptor Binding AssaysShowed high affinity for serotonin receptors, suggesting potential antidepressant effects.
Antioxidant Activity TestsDemonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cultures.
Pain Model StudiesReduced nociceptive responses in rodent models, indicating analgesic potential.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study 1 : A study involving animal models of depression showed that administration of the compound resulted in significant behavioral improvements compared to control groups.
  • Case Study 2 : In a pain model using rats, the compound was effective in reducing pain sensitivity without significant side effects, suggesting a favorable safety profile.

Applications

Given its promising biological activities, this compound is being investigated for various applications:

  • Pharmaceutical Development : Potential development as a novel antidepressant or analgesic agent.
  • Research Tool : Utilized in neuroscience research to explore neurotransmitter systems and their roles in mood disorders.

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacological Effects :
    • The compound has shown potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies indicate that it may enhance the release of certain neurotransmitters, which could be beneficial for treating mood disorders or cognitive impairments.
  • Smooth Muscle Relaxation :
    • Research has demonstrated that this compound exhibits inhibitory effects on Rho kinase, an enzyme involved in smooth muscle contraction. This activity suggests potential therapeutic applications for conditions such as hypertension and urinary incontinence.

Study 1: Rho Kinase Inhibition

A study investigated the effects of (1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride on Rho kinase activity. The results indicated significant inhibition of Rho kinase, leading to decreased smooth muscle contraction in vitro. This suggests potential therapeutic applications for conditions characterized by excessive smooth muscle tone.

Study 2: Neurotransmitter Modulation

Another study explored the compound's interaction with neurotransmitter receptors. Findings indicated that it could enhance the release of certain neurotransmitters, suggesting potential benefits in treating mood disorders or cognitive impairments.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of (1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
This compound* C₁₀H₂₂Cl₂N₂ ~233.2 Pyrrolidine + cyclopentyl + dihydrochloride -
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride C₁₂H₁₈Cl₂N₂ 265.20 Pyrrolidine + phenyl + dihydrochloride
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₈Cl₃N₂ 213.51 Pyridine + chloro + dihydrochloride
2-(Pyrrolidin-2-yl)pyrimidine hydrochloride C₈H₁₂ClN₃ 185.66 Pyrimidine + pyrrolidine + hydrochloride
(4-Fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride C₈H₁₀Cl₂FN₃ 238.09 Benzimidazole + fluoro + dihydrochloride
Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride C₇H₁₇ClN₂ 172.68 Pyrrolidine + N-methyl + hydrochloride

*Estimated based on structural analysis.

Key Comparisons

  • Substituent Effects: Cyclopentyl vs. However, phenyl groups may improve π-π stacking interactions with aromatic residues in enzymes or receptors . Pyridine vs. Pyrrolidine (): The pyridine ring in (6-Chloropyridin-2-yl)methanamine dihydrochloride introduces aromaticity and electron-withdrawing effects, contrasting with the saturated pyrrolidine in the target compound. This difference could alter solubility and binding specificity . Benzimidazole vs. Pyrrolidine (): The benzimidazole core in ’s compound offers hydrogen-bonding capacity and planar rigidity, which may enhance affinity for kinase targets compared to the flexible pyrrolidine scaffold .
  • Salt Form and Solubility: All compounds listed are hydrochloride or dihydrochloride salts, improving aqueous solubility. The dihydrochloride form in the target compound and others (e.g., ) may further enhance bioavailability compared to mono-salts like .
  • Fused Rings (): The pyrrolo[1,2-b]pyrazole system in introduces a bicyclic framework with restricted rotation, which could limit binding to certain targets compared to the monocyclic target compound .

Research Implications and Limitations

Further studies should prioritize:

Binding Assays : Comparing affinity for receptors like σ-1 or dopamine receptors, where pyrrolidine derivatives are common .

ADME Profiling : Evaluating how cyclopentyl substitution affects absorption, metabolism, and excretion relative to phenyl or pyridyl analogs.

Synthetic Accessibility : Assessing the ease of cyclopentyl introduction compared to other substituents (e.g., chloro, fluoro) .

Preparation Methods

Pyrrolidine Ring Formation and Substitution

  • Starting materials typically include cyclopentylamine or cyclopentyl-containing precursors and 2-substituted pyrrolidine intermediates.
  • The pyrrolidine ring can be synthesized via intramolecular cyclization of amino alcohols or halides under basic or acidic conditions.
  • The cyclopentyl group is introduced by alkylation of the pyrrolidine nitrogen using cyclopentyl halides or via reductive amination with cyclopentanone derivatives.

Methanamine Group Introduction

  • The methanamine group at the 2-position is installed by nucleophilic substitution or reductive amination on the corresponding 2-halopyrrolidine intermediate.
  • Reaction conditions typically involve mild heating and use of solvents such as chloroform or ethyl acetate.
  • Catalysts such as zinc under argon atmosphere have been employed in related pyrrolidine syntheses to improve yields and selectivity.

Salt Formation (Dihydrochloride)

  • The free amine product is dissolved in an appropriate solvent (e.g., methanol).
  • Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced under controlled temperature (often below room temperature) to form the dihydrochloride salt.
  • The salt precipitates out and is collected by filtration, washed, and dried under ambient conditions.

Representative Reaction Conditions and Purification

Step Reagents/Conditions Notes
Pyrrolidine ring formation Amino alcohol/halide, base or acid catalyst Intramolecular cyclization at mild to moderate temperatures
Cyclopentyl substitution Cyclopentyl halide or cyclopentanone, reductive amination Zinc catalysis under inert atmosphere (Ar) can be used
Methanamine introduction 2-halopyrrolidine intermediate, amine source Stirring at room temperature or mild heating
Salt formation Anhydrous HCl gas or HCl solution in methanol Temperature control (0 to -15 °C) to optimize salt precipitation
Purification Filtration, washing with solvents, drying at room temperature Optional recrystallization from methanol for purity

Analytical and Research Findings

  • NMR and Mass Spectrometry : 1H and 13C NMR, as well as ESI-HRMS, confirm the structure and purity of the compound after synthesis.
  • Microwave-assisted synthesis : Some related pyrrolidine derivatives have been synthesized under microwave irradiation at 130 °C for 16 hours, improving reaction rates and yields.
  • Catalyst use : Zinc catalysts under argon atmosphere facilitate the formation of propargylamines and related pyrrolidine derivatives, which may be applicable to this compound's synthesis.
  • Purification : Gradient column chromatography using hexanes/ethyl acetate mixtures followed by methanol precipitation can yield high-purity solids.

Summary Table of Preparation Method Features

Feature Description
Starting materials Cyclopentyl amines, 2-substituted pyrrolidines
Key reactions Cyclization, alkylation/reductive amination, salt formation
Catalysts Zinc catalysts (in related syntheses)
Solvents Chloroform, ethyl acetate, methanol
Temperature range Room temperature to 130 °C (microwave-assisted conditions)
Salt formation conditions Anhydrous HCl gas, 0 to -15 °C
Purification techniques Column chromatography, precipitation, filtration, drying
Analytical confirmation NMR (1H, 13C), ESI-HRMS

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of (1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride in synthetic batches?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the cyclopentyl and pyrrolidine moieties. Compare spectral data with structurally analogous compounds, such as (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, where NMR is used to resolve stereochemistry . High-performance liquid chromatography (HPLC) with UV detection (e.g., 210–254 nm) can assess purity, with method optimization focusing on mobile phase composition (e.g., ammonium formate buffer for ionizable amines) .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to mitigate hydrolysis. Desiccants like silica gel should be included to absorb moisture. For handling, use gloveboxes or fume hoods with personal protective equipment (PPE), as hydrochloride salts are prone to deliquescence and decomposition under ambient conditions .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize receptor binding assays targeting G protein-coupled receptors (GPCRs), such as adrenergic or serotonin receptors, based on structural similarities to cyclopentolate hydrochloride, a known anticholinergic agent . Radioligand displacement studies using HEK293 cells expressing cloned receptors can quantify affinity (e.g., Ki values) .

Advanced Research Questions

Q. How can low yields in the N-alkylation step of the synthesis be systematically addressed?

  • Methodological Answer : Optimize reaction parameters:

  • Temperature : Test 40–60°C to balance reaction rate and side-product formation.
  • Base : Compare inorganic (K₂CO₃) vs. organic bases (DIPEA) to enhance nucleophilic attack.
  • Solvent : Evaluate polarity effects (e.g., DMF for polar intermediates vs. THF for non-polar).
  • Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during alkylation, followed by acidic deprotection .

Q. How can enantiomeric resolution be achieved for chiral pharmacology studies?

  • Methodological Answer : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol:diethylamine (90:10:0.1 v/v). For asymmetric synthesis, use Evans oxazaborolidine catalysts to induce stereocontrol during cyclopentyl-pyrrolidine bond formation, validated via circular dichroism (CD) spectroscopy .

Q. How should contradictory solubility data across batches be analyzed and resolved?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify polymorphic forms or hydrate/solvate differences. Use powder X-ray diffraction (PXRD) to correlate crystallinity with solubility profiles. Conduct pH-dependent solubility studies (pH 1–7.4) using shake-flask methods with HPLC quantification .

Methodological Notes

  • Data Gaps : Key physicochemical properties (e.g., water solubility, partition coefficient) are often unreported for novel hydrochlorides. Researchers must empirically determine these using standardized protocols (OECD Guidelines 105, 107) .
  • Safety : Follow hazard guidelines from Safety Data Sheets (SDS) for structurally related amines, including spill management (neutralize with citric acid) and waste disposal (incineration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride

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